molecular formula C25H40O4 B12725107 2-O-nonyl 1-O-octyl benzene-1,2-dicarboxylate CAS No. 88216-59-5

2-O-nonyl 1-O-octyl benzene-1,2-dicarboxylate

Cat. No.: B12725107
CAS No.: 88216-59-5
M. Wt: 404.6 g/mol
InChI Key: ZKHMKHBSASMXEZ-UHFFFAOYSA-N
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Description

2-O-nonyl 1-O-octyl benzene-1,2-dicarboxylate is a chemical compound belonging to the class of phthalate esters. These compounds are widely used as plasticizers, which are substances added to materials to increase their flexibility, transparency, durability, and longevity. The compound is characterized by its benzene ring structure with two ester groups attached at the 1 and 2 positions, each bonded to nonyl and octyl groups respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-nonyl 1-O-octyl benzene-1,2-dicarboxylate typically involves the esterification of phthalic anhydride with nonyl and octyl alcohols. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to a temperature range of 100-150°C to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar esterification process but is carried out in large reactors with continuous stirring and precise temperature control. The use of catalysts and solvents helps in achieving higher yields and purity. The final product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-O-nonyl 1-O-octyl benzene-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phthalic acid derivatives.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of a base or acid catalyst.

Major Products

    Oxidation: Phthalic acid or its derivatives.

    Reduction: Alcohols corresponding to the ester groups.

    Substitution: New esters or amides depending on the nucleophile used.

Scientific Research Applications

2-O-nonyl 1-O-octyl benzene-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a plasticizer in the production of flexible polymers and resins.

    Biology: Studied for its potential effects on biological systems, particularly in toxicology and environmental science.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical formulations.

    Industry: Widely used in the manufacture of plastics, adhesives, and coatings to enhance their mechanical properties.

Mechanism of Action

The mechanism of action of 2-O-nonyl 1-O-octyl benzene-1,2-dicarboxylate primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and workability of the material. In biological systems, it may interact with cellular membranes and proteins, potentially affecting their function and structure.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-ethylhexyl) phthalate (DEHP)
  • Diisononyl phthalate (DINP)
  • Dioctyl phthalate (DOP)

Uniqueness

2-O-nonyl 1-O-octyl benzene-1,2-dicarboxylate is unique due to its specific ester groups, which provide distinct physical and chemical properties compared to other phthalates. Its nonyl and octyl groups offer a balance of flexibility and durability, making it suitable for specialized applications where other plasticizers may not perform as well.

Properties

CAS No.

88216-59-5

Molecular Formula

C25H40O4

Molecular Weight

404.6 g/mol

IUPAC Name

2-O-nonyl 1-O-octyl benzene-1,2-dicarboxylate

InChI

InChI=1S/C25H40O4/c1-3-5-7-9-11-13-17-21-29-25(27)23-19-15-14-18-22(23)24(26)28-20-16-12-10-8-6-4-2/h14-15,18-19H,3-13,16-17,20-21H2,1-2H3

InChI Key

ZKHMKHBSASMXEZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC

Origin of Product

United States

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